Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran under an inert nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H19N3O2S |
---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
tert-butyl 3-[[cyano(thiophen-2-yl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O2S/c1-14(2,3)19-13(18)17-8-10(9-17)16-11(7-15)12-5-4-6-20-12/h4-6,10-11,16H,8-9H2,1-3H3 |
InChI Key |
KCJJMVRAGRHKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=CS2 |
Origin of Product |
United States |
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